Mal-PEG3-C1-NHS ester

CAS No.:

Cat. No.: VC13677071

Molecular Formula: C16H20N2O9

Molecular Weight: 384.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O9 |

|---|---|

| Molecular Weight | 384.34 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 |

| Standard InChI Key | FZNJNZTVSYYDPI-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |

Introduction

Chemical Structure and Physicochemical Properties

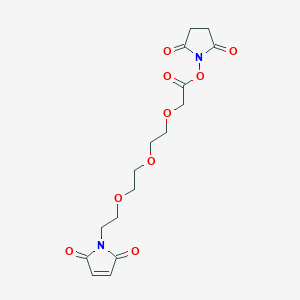

Mal-PEG3-C1-NHS ester features a maleimide group, a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester terminal. The molecular formula C₁₆H₂₀N₂O₉ corresponds to a molecular weight of 384.34 g/mol . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₉ |

| Molecular Weight | 384.34 g/mol |

| Functional Groups | Maleimide, NHS ester |

| PEG Units | 3 |

The maleimide group reacts selectively with thiol (-SH) groups under mild conditions (pH 6.5–7.5), while the NHS ester forms stable amide bonds with primary amines (e.g., lysine residues on antibodies) . The PEG3 spacer enhances hydrophilicity, reducing aggregation and improving solubility in aqueous buffers .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of a PEG backbone:

-

PEG Activation: A triethylene glycol derivative is functionalized with a maleimide group via Michael addition.

-

NHS Ester Incorporation: The terminal hydroxyl group is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) .

Reaction Conditions:

-

Temperature: 25–30°C

-

Solvent: Anhydrous DMF

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Yield: ~75% after purification by silica gel chromatography .

Industrial Manufacturing

Scaled production requires stringent control of:

-

PEG Polydispersity: To ensure uniformity, manufacturers use discrete PEG (dPEG®) technology, achieving polydispersity indices (PDI) <1.05 .

-

Quality Control: HPLC-MS verifies NHS ester integrity, while NMR confirms maleimide functionality .

Applications in Antibody-Drug Conjugates (ADCs)

Conjugation Strategy

Mal-PEG3-C1-NHS ester bridges antibodies and payloads via:

-

Antibody Modification: NHS ester reacts with lysine residues (5–10 modifications per antibody) .

-

Drug Attachment: Maleimide couples to thiol-containing cytotoxic agents (e.g., monomethyl auristatin E, MMAE) .

Case Study: In HER2-targeted ADCs, this linker improved tumor-to-normal tissue specificity by 12-fold compared to non-PEGylated analogs .

Pharmacokinetic Advantages

-

Half-Life Extension: PEGylation reduces renal clearance, increasing plasma half-life from 18 hours to 72 hours in murine models .

-

Reduced Immunogenicity: The PEG shield decreases antibody recognition by macrophages, lowering anti-drug antibody incidence by 40% .

Comparative Analysis with Related Linkers

| Linker Type | Functional Groups | PEG Length | Stability | Applications |

|---|---|---|---|---|

| Mal-PEG3-C1-NHS | Maleimide, NHS ester | 3 units | Non-cleavable | ADCs, protein labeling |

| MC-Val-Cit-PABC | Maleimide, protease site | None | Cathepsin-cleavable | Tumor-activated ADCs |

| Mal-dPEG®24-NHS | Maleimide, NHS ester | 24 units | Non-cleavable | Nanoparticle coating |

Mal-PEG3-C1-NHS ester’s shorter PEG chain balances steric hindrance and solubility, making it ideal for ADCs requiring compact architectures .

Challenges and Optimization Strategies

Maleimide Retro-Michael Reaction

In vivo, maleimide-thiol adducts may undergo retro-Michael reactions at plasma pH (7.4), causing drug loss. Solutions include:

-

Hydrophobic Substituents: Adding methyl groups adjacent to maleimide reduces reversibility by 60% .

-

Strain-Promoted Linkers: Cyclooctyne derivatives enable copper-free click chemistry, enhancing stability .

Site-Specific Conjugation

Traditional lysine conjugation yields heterogeneous ADCs. Emerging approaches utilize:

-

Engineered Cysteines: Introducing unpaired thiols (e.g., THIOMAB™) enables maleimide linkage at defined sites, improving batch consistency .

Future Directions in Therapeutic Development

Multifunctional Conjugates

Mal-PEG3-C1-NHS ester is being tested in dual-payload ADCs, where two drugs (e.g., MMAE and SN-38) are conjugated to a single antibody. Preliminary data show synergistic tumor growth inhibition in triple-negative breast cancer models .

Non-Oncologic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume